molecular formula C21H24N2O3 B11196851 1-(2-Ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)-2-piperazinone CAS No. 1137474-86-2

1-(2-Ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)-2-piperazinone

Cat. No.: B11196851
CAS No.: 1137474-86-2
M. Wt: 352.4 g/mol
InChI Key: OFYSVBADVDOWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one is a complex organic compound belonging to the piperazine family. Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes ethoxyphenyl, methyl, and methylbenzoyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

1137474-86-2

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-3-methyl-4-(2-methylbenzoyl)piperazin-2-one

InChI

InChI=1S/C21H24N2O3/c1-4-26-19-12-8-7-11-18(19)23-14-13-22(16(3)20(23)24)21(25)17-10-6-5-9-15(17)2/h5-12,16H,4,13-14H2,1-3H3

InChI Key

OFYSVBADVDOWSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(C(C2=O)C)C(=O)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.